1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride
Overview
Description
1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at position 1, a nitro group at position 4, and a sulfonyl chloride group at position 5. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete nitration. After the reaction, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.
Scientific Research Applications
1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce sulfonyl chloride groups into peptides and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers. .
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to modify various substrates. In biological systems, this reactivity can be harnessed to label or modify proteins and peptides, thereby affecting their function and activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the nitro group at position 4, resulting in different reactivity and applications.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
1-methyl-4-nitro-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles
Uniqueness
1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in various chemical transformations. Its ability to undergo multiple types of reactions, such as substitution, reduction, and oxidation, further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHNOCGRDYMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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